N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a cyclopropane-substituted pyridinylmethyl group. This compound belongs to a class of sulfonamides synthesized through alkylation/aralkylation of the parent sulfonamide scaffold (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) with functionalized halides .
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-24(21,14-4-6-16-17(9-14)23-8-7-22-16)19-11-12-1-5-15(18-10-12)13-2-3-13/h1,4-6,9-10,13,19H,2-3,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPKUJMSYAQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 6-cyclopropylpyridine intermediate. This can be achieved through cyclopropylation of a suitable pyridine precursor using cyclopropyl bromide in the presence of a base such as potassium carbonate.
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Benzodioxine Formation: : The next step involves the formation of the benzodioxine ring. This can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under acidic conditions.
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Sulfonamide Formation: : The final step is the introduction of the sulfonamide group. This can be achieved by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and benzodioxine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the pyridine ring and the sulfonamide group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl and benzodioxine moieties.
Reduction: Reduced forms of the pyridine ring and sulfonamide group.
Substitution: Alkylated or arylated derivatives of the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
Lipoxygenase Inhibition
Lipoxygenase (LOX) inhibition is critical for anti-inflammatory drug development. Key findings for related compounds include:
Table 2: Lipoxygenase Inhibitory Activity
| Compound | IC50 (mM) | Reference |
|---|---|---|
| N-(3-phenylpropyl) (5c) | 85.79±0.48 | |
| N-(4-chlorobenzyl) (5e) | 89.32±0.34 | |
| Baicalein (standard) | 22.41±1.3 |
The cyclopropyl group in the target compound may influence binding affinity to LOX by introducing rigidity or altering hydrophobic interactions compared to bulkier aryl substituents in 5c or 5e.
Structural and Functional Modifications
- Alkyl vs. Aryl Substituents : Derivatives with flexible alkyl chains (e.g., 5a, 5b) favor antibacterial activity, while bulkier aryl groups (e.g., 5c, 5e) correlate with LOX inhibition .
- Electron-Withdrawing Groups : The 4-chlorobenzyl group in 5e enhances LOX inhibition compared to phenylpropyl (5c), suggesting electron-withdrawing substituents may improve enzyme interaction .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, including antibacterial, enzyme inhibition, and binding affinities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN5O3S |
| Molecular Weight | 479.527 g/mol |
| Formal Charge | 0 |
| LogP | 4.9121 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
The compound features a sulfonamide group, which is often associated with various biological activities including antibacterial and enzyme inhibition properties.
Antibacterial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. A comparative analysis of various sulfonamide derivatives shows varying degrees of effectiveness against different bacterial strains.
Table: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 50 |
| Compound B | Escherichia coli | 15 | 100 |
| N-[(6-cyclopropylpyridin-3-yl)... | Salmonella typhi | TBD | TBD |
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. Notably, the inhibition of acetylcholinesterase (AChE) and urease has been documented in similar compounds.
Table: Enzyme Inhibition Potency
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 2.14 ± 0.003 |
| N-[(6-cyclopropylpyridin-3-yl)... | Urease | TBD |
Binding Affinity Studies
Binding studies using bovine serum albumin (BSA) have shown that the compound interacts with proteins in a manner that may enhance its pharmacokinetic properties. The binding affinity can be critical for determining the therapeutic potential of this compound.
Table: Binding Affinity Data
| Protein Name | Binding Affinity (Kd) |
|---|---|
| Polycomb protein EED | TBD |
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial effects of various sulfonamide derivatives against Salmonella typhi. The results indicated that certain modifications to the sulfonamide structure significantly enhanced antibacterial activity, suggesting a potential pathway for optimizing this compound for improved efficacy.
- Enzyme Inhibition Analysis : Research published in a pharmacological journal highlighted the enzyme inhibitory effects of sulfonamides on urease and AChE. The study demonstrated that structural variations in the sulfonamide moiety could lead to enhanced inhibition rates, making this class of compounds promising candidates for further development in treating conditions like Alzheimer's disease and urinary tract infections.
Q & A
Q. What are the recommended synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
The synthesis typically involves multi-step reactions starting with sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine using sulfonyl chlorides under alkaline conditions (pH 9–10) to form the sulfonamide core. Subsequent N-alkylation with 6-cyclopropylpyridin-3-ylmethyl halides in polar aprotic solvents (e.g., DMF) with catalysts like LiH is critical for introducing the cyclopropylpyridinyl moiety. Dynamic pH control and spectroscopic validation (IR, ¹H NMR) are essential for intermediate characterization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectral techniques:
- IR spectroscopy to verify sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and benzodioxine (C-O-C bands at ~1250 cm⁻¹).
- ¹H NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm), pyridinyl aromatic signals (δ 7.0–8.5 ppm), and benzodioxine protons (δ 4.2–4.5 ppm for O-CH₂-O).
- CHN analysis to validate elemental composition. For crystalline derivatives, X-ray crystallography (as in related sulfonamides) provides unambiguous confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Standard enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) are recommended. Use spectrophotometric methods to monitor substrate conversion (e.g., Ellman’s reagent for acetylcholinesterase activity). IC₅₀ values should be calculated using dose-response curves with positive controls (e.g., galantamine for cholinesterase). Ensure triplicate measurements to assess reproducibility .
Q. How should solubility and stability be optimized for in vitro studies?
- Solubility : Screen solvents (DMSO, ethanol) and use co-solvents (e.g., PEG-400) or surfactants (Tween-80) for aqueous compatibility.
- Stability : Conduct accelerated stability studies (pH 1–9, 25–40°C) with HPLC monitoring. Store lyophilized samples at -20°C under inert atmosphere to prevent degradation .
Q. What safety protocols are critical during handling?
Follow OSHA guidelines: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Institutional review (e.g., IBC approval) is mandatory for biological testing .
Advanced Research Questions
Q. How can computational methods improve reaction yield and selectivity?
Integrate quantum chemical calculations (e.g., DFT) with reaction path sampling to identify transition states and optimize conditions (solvent, temperature). Machine learning models trained on existing sulfonamide syntheses can predict optimal alkylation catalysts. Validate predictions with microfluidic reactors for rapid screening .
Q. What strategies resolve contradictions between computational docking and experimental enzyme inhibition data?
Perform molecular dynamics (MD) simulations to assess binding mode flexibility over longer timescales (>100 ns). Compare free energy landscapes (MM-PBSA/GBSA) with experimental IC₅₀ values. If discrepancies persist, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
Q. How to design cross-disciplinary studies integrating chemical and biological data?
Adopt systems chemistry approaches:
- Map SAR using cheminformatics tools (e.g., KNIME) to correlate structural features (logP, polar surface area) with bioactivity.
- Combine transcriptomics (RNA-seq) with metabolomics to identify off-target effects in cell models.
- Use bioinformatics pipelines (e.g., AutoDock Vina) for high-throughput virtual screening .
Q. What advanced techniques characterize supramolecular interactions in this compound?
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve π-π stacking or hydrogen-bonding networks in the solid state.
- NMR Titrations : Monitor chemical shift changes (¹H or ¹⁵N) upon titration with biological targets (e.g., enzymes).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) in real-time .
Q. How can data reproducibility be enhanced in multi-lab studies?
- Standardized Protocols : Share detailed synthetic procedures (e.g., via protocols.io ) with step-by-step video demonstrations.
- Blockchain Lab Notebooks : Use platforms like SciNote for immutable data logging.
- Inter-lab Validation : Distribute aliquots of a common batch for assay replication across labs, followed by meta-analysis to harmonize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
